3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID
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Overview
Description
3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID is an organoboron compound widely used in various scientific research fields. It is known for its unique properties, making it valuable in applications such as drug development, catalysis, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID typically involves the Miyaura borylation reaction. This method uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the borylation of 2,5-difluorobenzoic acid . The reaction is carried out under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-purity reagents, efficient catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally include various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID is used in a wide range of scientific research applications:
Chemistry: It is a key reagent in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is used in the development of biologically active molecules and as a tool in studying biological pathways.
Medicine: It plays a role in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID primarily involves its role as a boron source in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, transferring the boron moiety to the palladium complex. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(DIHYDROXYBORANYL)-2,5-DIFLUOROBENZOIC ACID is unique due to its boron moiety, which makes it highly valuable in Suzuki–Miyaura coupling reactions. This sets it apart from similar compounds like 3-Bromo-2,5-difluorobenzoic acid and 2-Bromo-5-fluorobenzoic acid, which do not contain boron and thus have different reactivity and applications .
Properties
IUPAC Name |
3-borono-2,5-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,13-14H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGDDKENQSBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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